molecular formula C23H23N3O5 B2619821 N-(2-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-27-7

N-(2-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2619821
CAS RN: 872857-27-7
M. Wt: 421.453
InChI Key: NUMOUFOPJORCGR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-773, is a small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(2-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide acts as a competitive inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting this interaction, this compound can prevent the degradation of p53, leading to its stabilization and activation. Activated p53 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce p53-dependent apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, this compound has been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is its specificity for the MDM2-p53 interaction. This specificity can reduce off-target effects and toxicity. However, this compound has a relatively short half-life, which can limit its efficacy in vivo. In addition, this compound has poor solubility, which can make it difficult to administer in vivo.

Future Directions

For N-(2-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide research include developing more potent and selective inhibitors of the MDM2-p53 interaction, improving the pharmacokinetic properties of this compound, and exploring the potential therapeutic applications of this compound in combination with other cancer therapies. In addition, further studies are needed to elucidate the molecular mechanisms of this compound-induced apoptosis and to identify biomarkers of this compound response in cancer patients.

Synthesis Methods

N-(2-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can be synthesized through a multi-step process, starting with commercially available starting materials. The synthesis involves the condensation of 2-methoxyphenylacetic acid with ethyl oxalyl chloride to form ethyl 2-(2-methoxyphenyl)-2-oxoacetate. This intermediate is then reacted with 1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde to form the desired product, this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The molecule has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, a tumor suppressor protein. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-30-20-9-5-3-7-18(20)24-23(29)22(28)17-14-26(19-8-4-2-6-16(17)19)15-21(27)25-10-12-31-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMOUFOPJORCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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